molecular formula C33H41ClN2O9 B1674498 Lapaquistat acetate CAS No. 189060-13-7

Lapaquistat acetate

Cat. No. B1674498
M. Wt: 645.1 g/mol
InChI Key: CMLUGNQVANVZHY-POURPWNDSA-N
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Description

Lapaquistat acetate, also referred to as TAK475, is a squalene synthase inhibitor . As a cholesterol-lowering drug, it decreases plasma cholesterol and triglyceride levels by lowering lipoproteins containing apoB100 . It effectively lowers low-density lipoprotein cholesterol in humans .


Synthesis Analysis

Lapaquistat acetate and its active metabolite-I (TAK-475 M-I) inhibit squalene synthase, which catalyzes the conversion of farnesyl diphosphate (FPP) to squalene . This inhibition blocks the conversion of FPP to squalene in the cholesterol biosynthesis pathway .


Molecular Structure Analysis

The chemical formula of Lapaquistat acetate is C33H41ClN2O9 . Its molecular weight is 645.14 . The structure of Lapaquistat acetate was analyzed and found to be consistent with its chemical formula .


Chemical Reactions Analysis

Lapaquistat acetate works by inhibiting the squalene synthase enzyme, which is involved in the synthesis of cholesterol . This inhibition blocks the conversion of farnesyl diphosphate (FPP) to squalene, a key step in the cholesterol biosynthesis pathway .


Physical And Chemical Properties Analysis

Lapaquistat acetate is a solid substance . It has a solubility of 50 mg/mL in DMSO when ultrasonicated . It should be stored as a powder at -20°C .

Scientific Research Applications

1. Lapaquistat Acetate in the Treatment of Hypercholesterolemia

Lapaquistat acetate, a squalene synthase inhibitor, was extensively researched for treating hypercholesterolemia. Studies revealed its effectiveness in reducing low-density lipoprotein cholesterol (LDL-C) levels, either as a monotherapy or in combination with statins. It showed a significant decrease in LDL-C by 21.6% in monotherapy and by 18.0% when combined with a statin, also affecting other cardiovascular risk markers, like C-reactive protein (Stein et al., 2011).

2. Impact on Coronary Plaques

Research on hypercholesterolemic rabbits using lapaquistat acetate demonstrated its potential in transforming unstable, macrophage/lipid-rich coronary plaques into stable, fibromuscular plaques. This study used a specific animal model for coronary atherosclerosis, suggesting the potential of lapaquistat acetate in plaque stabilization (Shiomi et al., 2008).

3. Understanding Hepatic Uptake Mechanisms

Lapaquistat acetate's metabolically active derivative, TAK-475 M-I, was studied to understand its hepatic uptake. This research provided insights into the liver-selective inhibition of cholesterol synthesis, indicating a carrier-mediated hepatic uptake mechanism, crucial for squalene synthase inhibitors (Ebihara et al., 2016).

4. Pharmacokinetics in Animals

Studies on the pharmacokinetics of lapaquistat acetate in rats and dogs revealed its low bioavailability but highlighted the compensatory pharmacological effects of its metabolite M-I. This research contributes to understanding the drug's disposition and potential efficacy in animals and humans (Ebihara et al., 2016).

5. Novel Squalene Synthase Inhibitors

Lapaquistat acetate's role as a squalene synthase inhibitor was further elucidated, highlighting its mechanism distinct from statins. This research contributes to the broader understanding of novel lipid-lowering drugs and their mechanisms, thereby guiding future drug development (Elsayed & Evans, 2008).

Safety And Hazards

Lapaquistat acetate is effective at lowering low-density lipoprotein cholesterol, but it might cause liver damage . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-[1-[2-[(3R,5S)-1-(3-acetyloxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40)/t27-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLUGNQVANVZHY-POURPWNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)[C@H](O[C@@H](C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432130
Record name Lapaquistat acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Squalene synthase inhibitors are believed to have potential advantages over statins, which inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. HMG-CoA catalyzes the conversion of HMG-CoA to mevalonate and thus serves as the primary rate-limiting enzyme in the hepatic biosynthesis of cholesterol. Squalene synthase acts downstream of mevalonate, catalyzing the dimerization of farnesyl-pyrophosphate to squalene. This is the first step in the cholesterol biosynthetic pathway that is solely committed to the production of cholesterol, and researchers believe that blockade at this site may avoid the effects associated with decreased formation of isoprenolated intermediates and metabolites in the pathway beyond HMG-CoA reductase.
Record name TAK-475
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05317
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lapaquistat acetate

CAS RN

189060-13-7
Record name Lapaquistat acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189060-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lapaquistat acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAPAQUISTAT ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUH3AY74O3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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